molecular formula C3H6O B032611 (+/-)-1,2-Propylene-d6 Oxide CAS No. 202468-69-7

(+/-)-1,2-Propylene-d6 Oxide

Cat. No.: B032611
CAS No.: 202468-69-7
M. Wt: 64.12 g/mol
InChI Key: GOOHAUXETOMSMM-LIDOUZCJSA-N
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Description

(+/-)-1,2-Propylene-d6 Oxide, also known as deuterated propylene oxide, is a deuterium-labeled compound. It is an isotopologue of propylene oxide where six hydrogen atoms are replaced by deuterium. This compound is used extensively in scientific research due to its unique properties, which include its stability and the ability to trace chemical reactions involving propylene oxide.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (+/-)-1,2-Propylene-d6 Oxide typically involves the deuteration of propylene oxide. One common method is the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium gas (D2) or deuterated water (D2O). The reaction is often carried out under high pressure and temperature to facilitate the exchange process.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized reactors that can handle high pressures and temperatures. The deuterium source is continuously supplied to ensure complete deuteration of the propylene oxide. The product is then purified using distillation or other separation techniques to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: (+/-)-1,2-Propylene-d6 Oxide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form deuterated propylene glycol.

    Reduction: It can be reduced to form deuterated propanol.

    Substitution: It can undergo nucleophilic substitution reactions where the epoxide ring is opened by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxides (RO-) are commonly used.

Major Products:

    Oxidation: Deuterated propylene glycol.

    Reduction: Deuterated propanol.

    Substitution: Various deuterated alcohols and ethers depending on the nucleophile used.

Scientific Research Applications

(+/-)-1,2-Propylene-d6 Oxide is widely used in scientific research due to its deuterium labeling. Some of its applications include:

    Chemistry: Used as a tracer in studying reaction mechanisms and kinetics.

    Biology: Employed in metabolic studies to trace the incorporation of propylene oxide into biological molecules.

    Medicine: Used in pharmacokinetic studies to understand the metabolism of drugs containing propylene oxide.

    Industry: Utilized in the production of deuterated solvents and reagents for various industrial applications.

Mechanism of Action

The mechanism of action of (+/-)-1,2-Propylene-d6 Oxide involves its interaction with various molecular targets. In oxidation reactions, it acts as a substrate for oxidizing agents, leading to the formation of deuterated products. In reduction reactions, it serves as a substrate for reducing agents, resulting in the formation of deuterated alcohols. The deuterium atoms in the compound provide a unique way to trace these reactions and understand the pathways involved.

Comparison with Similar Compounds

    Propylene Oxide: The non-deuterated form of (+/-)-1,2-Propylene-d6 Oxide.

    Ethylene Oxide: Another epoxide with similar reactivity but different molecular structure.

    Butylene Oxide: A larger epoxide with similar chemical properties.

Uniqueness: this compound is unique due to its deuterium labeling, which makes it an invaluable tool in tracing chemical reactions and studying reaction mechanisms. The presence of deuterium atoms allows for the use of techniques such as nuclear magnetic resonance (NMR) spectroscopy to study the compound in detail.

Properties

IUPAC Name

2,2,3-trideuterio-3-(trideuteriomethyl)oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6O/c1-3-2-4-3/h3H,2H2,1H3/i1D3,2D2,3D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOOHAUXETOMSMM-LIDOUZCJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(O1)([2H])C([2H])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40583741
Record name 2-(~2~H_3_)Methyl(~2~H_3_)oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40583741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

64.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202468-69-7
Record name 2-(~2~H_3_)Methyl(~2~H_3_)oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40583741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propylene oxide-d6
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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